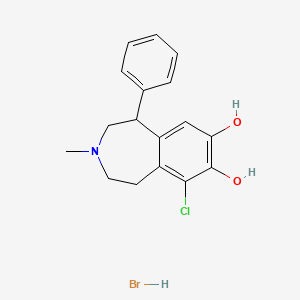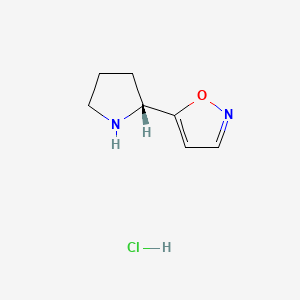
trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol: is an organic compound characterized by its unique structural features It consists of a phenol group substituted with a butenyl chain, which is further substituted with an ethyl group and a phenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative with a suitable butenyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The phenol group in trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The butenyl chain can be reduced to a butyl chain using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Saturated butyl derivatives.
Substitution: Phenol derivatives with different substituents replacing the methoxy group.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry:
- Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The butenyl chain and phenylmethoxy group can interact with hydrophobic regions of proteins or cell membranes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
trans-4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)phenol: Similar structure but with a methoxy group instead of a phenylmethoxy group.
trans-4-(1-Ethyl-2-(4-hydroxyphenyl)-1-butenyl)phenol: Similar structure but with a hydroxy group instead of a phenylmethoxy group.
Uniqueness:
- The presence of the phenylmethoxy group in trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- The combination of the butenyl chain and phenylmethoxy group offers a distinct hydrophobic character, which can enhance its solubility in organic solvents and its ability to interact with hydrophobic regions in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
6202-26-2 |
|---|---|
分子式 |
C25H26O2 |
分子量 |
358.5 g/mol |
IUPAC名 |
4-[(E)-4-(4-phenylmethoxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C25H26O2/c1-3-24(20-10-14-22(26)15-11-20)25(4-2)21-12-16-23(17-13-21)27-18-19-8-6-5-7-9-19/h5-17,26H,3-4,18H2,1-2H3/b25-24+ |
InChIキー |
FVLDPSZNPFWQQP-OCOZRVBESA-N |
異性体SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)O |
正規SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


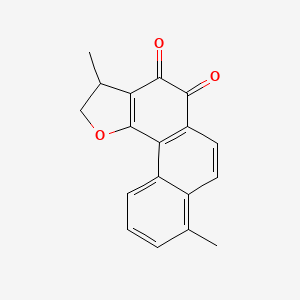
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
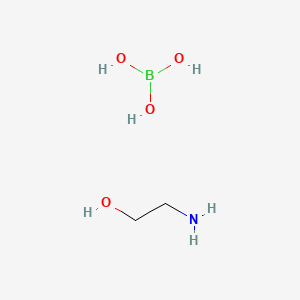
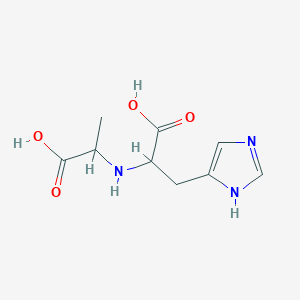
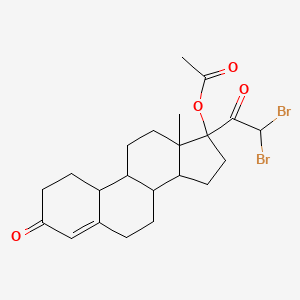

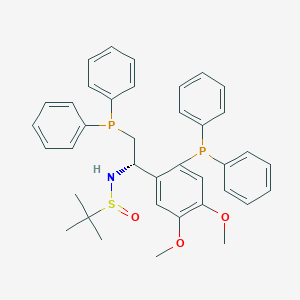
![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)


![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
